

Application Notes and Protocols for Mixed Lymphocyte Reaction (MLR) with Pembrolizumab

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Compound of Interest

Compound Name: Pembrolizumab

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Introduction

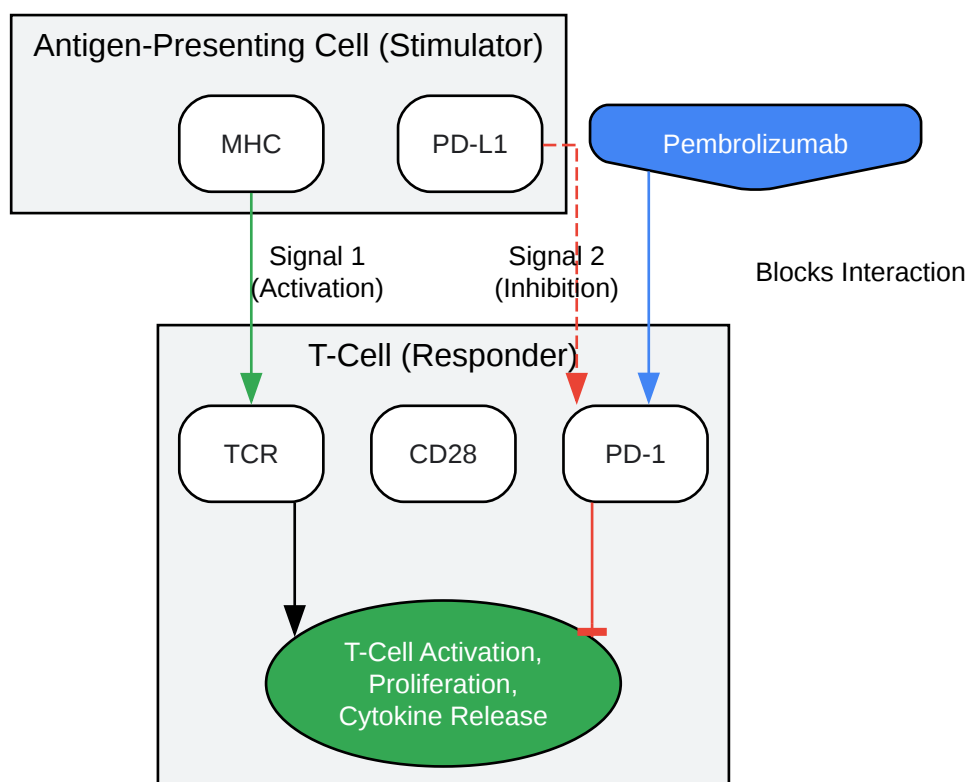
The Mixed Lymphocyte Reaction (MLR) is a versatile in vitro assay that recapitulates the initial phase of the adaptive immune response, specifically the recognition of allogeneic antigens, leading to T-cell activation, proliferation, and cytokine release.[1][2] This makes it a highly relevant tool for evaluating the activity of immunomodulatory agents, such as the immune checkpoint inhibitor **pembrolizumab**. [1][3] **Pembrolizumab** is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, blocking its interaction with ligands PD-L1 and PD-L2.[4] This blockade reinvigorates T-cell responses, which is the basis of its anti-tumor activity.[4]

These application notes provide detailed protocols for performing MLR assays to assess the immuno-stimulatory effects of **pembrolizumab**. Both conventional one-way and an advanced two-round MLR protocol are described, along with methods for quantifying T-cell proliferation and cytokine production.

Signaling Pathway of Pembrolizumab in MLR

In an MLR, T-cells (responders) are co-cultured with allogeneic antigen-presenting cells (APCs), such as dendritic cells (DCs) or peripheral blood mononuclear cells (PBMCs)

(stimulators).[1][5] The T-cell receptor (TCR) on responder T-cells recognizes the major histocompatibility complex (MHC) molecules on the stimulator cells as foreign, leading to T-cell activation. Concurrently, co-inhibitory signals, such as the interaction between PD-1 on activated T-cells and PD-L1 on APCs, can dampen this response. **Pembrolizumab** acts by blocking this PD-1/PD-L1 interaction, thereby enhancing T-cell activation, proliferation, and effector functions.[4]



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Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway in an MLR.

Experimental Protocols

Two primary types of MLR assays are commonly used: one-way and two-way. In a one-way MLR, the stimulator cells are treated (e.g., with irradiation or mitomycin-C) to prevent their proliferation, ensuring that the measured response is solely from the responder T-cell population.[3][6] A two-way MLR involves the co-culture of PBMCs from two different donors, resulting in bidirectional T-cell activation.[3] For evaluating the specific effects of a compound

on responder T-cells, the one-way MLR is generally preferred. A more recent development is the two-round MLR, designed to enhance the detection of anti-PD-1 activity.[7]

Protocol 1: One-Way MLR with Pembrolizumab

This protocol is adapted for assessing T-cell proliferation and cytokine release.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from at least two healthy, unrelated donors.
- RosetteSep™ Human CD4+ T Cell Enrichment Cocktail or similar for T-cell isolation.
- RosetteSep™ Human Monocyte Enrichment Cocktail or similar for monocyte isolation.
- Recombinant human GM-CSF and IL-4 for DC differentiation.
- Lipopolysaccharide (LPS) for DC maturation.
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- **Pembrolizumab** (Keytruda®) and human IgG4 isotype control.
- CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation-tracking dye.
- 96-well round-bottom culture plates.
- Human IFN-γ and IL-2 ELISA kits or multiplex bead-based assay kits.

Methodology:

- Preparation of Responder Cells (CD4+ T-cells):
 - Isolate CD4+ T-cells from PBMCs of Donor A using a negative selection kit according to the manufacturer's protocol.
 - Label the isolated CD4+ T-cells with CFSE at a final concentration of 1-5 μM.

- Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Preparation of Stimulator Cells (Monocyte-derived Dendritic Cells - moDCs):
 - Isolate monocytes from PBMCs of Donor B.
 - Culture the monocytes with GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) for 5-7 days to generate immature DCs.
 - On day 5 or 6, induce DC maturation by adding LPS (100 ng/mL) for 24-48 hours.
 - Harvest the mature moDCs and treat them with mitomycin-C (25-50 μ g/mL) for 30 minutes or irradiate (30 Gy) to prevent proliferation.
 - Wash the cells extensively and resuspend in complete RPMI-1640 medium at 0.5×10^5 cells/mL.
- MLR Assay Setup:
 - Seed 100 μ L of the stimulator moDC suspension (5,000 cells) into each well of a 96-well round-bottom plate.
 - Prepare serial dilutions of **pembrolizumab** and the isotype control in complete medium. A starting concentration range of 0.01 μ g/mL to 10 μ g/mL is recommended.[8]
 - Add 50 μ L of the diluted antibodies to the appropriate wells.
 - Add 50 μ L of the responder CD4+ T-cell suspension (50,000 cells) to each well, achieving a final volume of 200 μ L and a stimulator-to-responder ratio of 1:10.
- Incubation and Readouts:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.
 - Cytokine Analysis (Day 3-5): Collect 50-100 μ L of supernatant from each well. Analyze for IFN- γ and IL-2 concentrations using ELISA or a multiplex assay.

- Proliferation Analysis (Day 5-7): Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze T-cell proliferation by flow cytometry, gating on the CD4+ population and measuring the dilution of the CFSE signal.

Protocol 2: Two-Round MLR with Pembrolizumab

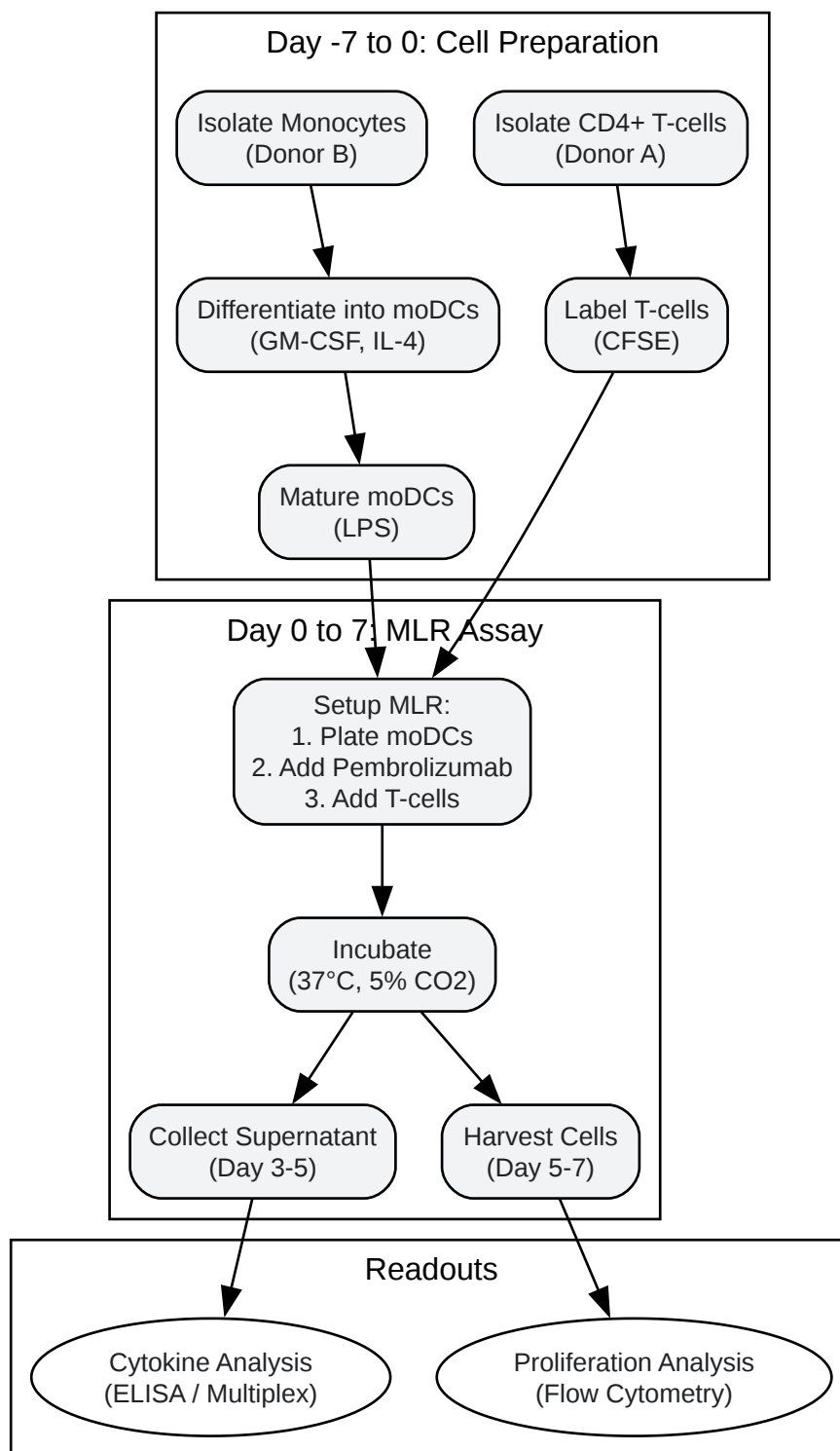
This modified protocol is designed to overcome the gradual loss of PD-L1+ cells in conventional MLR, thereby enhancing the measurable effect of anti-PD-1 antibodies.^[7]

Methodology:

- First-Round MLR:
 - Prepare responder PBMCs from Donor A and label with a proliferation dye (e.g., CellTrace™ Violet).
 - Prepare stimulator PBMCs from a pool of different donors (Donor B, C, D), irradiate them (30 Gy), and label with a different proliferation dye (e.g., CFSE).
 - Co-culture 1×10^5 responder cells with 1×10^5 stimulator cells in a 96-well plate for 6 days.^[7]
- Second-Round MLR:
 - On day 6, harvest all cells from the first-round MLR.
 - Prepare a fresh batch of the same pooled, irradiated, and CFSE-labeled stimulator cells.
 - Re-stimulate the harvested cells by co-culturing them with the fresh stimulator cells at a 1:1 ratio.
 - At this point, add **pembrolizumab** or an isotype control at various concentrations.
 - Incubate for an additional 4-5 days.
- Readouts:

- Harvest the cells and analyze the proliferation of the original responder T-cell population (now identified by the dilution of the initial dye) by flow cytometry.[7][9]

Experimental Workflow Diagram



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Workflow for a one-way MLR assay with **pembrolizumab**.

Data Presentation

The following tables summarize representative quantitative data from MLR assays involving **pembrolizumab**. These values can serve as a benchmark for expected results.

Table 1: T-Cell Proliferation and Activation Marker Expression with **Pembrolizumab**

Parameter	Condition	Result	Reference
CD4+ T-cell Proliferation	MLR + Pembrolizumab	Dose-dependent increase	[7]
CD8+ T-cell Proliferation	MLR + Pembrolizumab	Dose-dependent increase	[7]
CD25 Expression on CD4+ T-cells	MLR vs. MLR + 10 µg/mL Pembrolizumab	~62% vs. ~74% (+12% increase)	[3]

Table 2: Cytokine Release in MLR with **Pembrolizumab**

Cytokine	Time Point	Pembrolizumab Concentration	EC50 (µg/mL)	Fold Increase	Reference
IFN-γ	Day 6	0.015 - 150 µg/mL	Not specified	Concentration-dependent increase	[6] , [10]
TNF-α	Day 6	Not specified	Not specified	Concentration-dependent increase	[6]
IL-2	Day 2	Not specified	0.53	Concentration-dependent increase	[6] , [3]
IL-6	Day 6	Not specified	Not specified	Concentration-dependent increase	[6]
CCL2 (MCP-1)	Day 6	Not specified	0.98	Concentration-dependent increase	[6]
CCL3 (MIP-1α)	Day 6	Not specified	1.0	Concentration-dependent increase	[6]

Conclusion

The Mixed Lymphocyte Reaction is a powerful and adaptable assay for characterizing the immuno-stimulatory properties of checkpoint inhibitors like **pembrolizumab**. By carefully selecting the appropriate MLR format (one-way, two-way, or two-round) and readouts (proliferation, cytokine analysis), researchers can gain valuable insights into the mechanism of action and potency of such therapeutics. The protocols and data presented here provide a solid foundation for the successful implementation and interpretation of MLR assays in the context of immuno-oncology drug development.

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